molecular formula C12H11NOS B582014 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde CAS No. 885278-96-6

2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde

Cat. No.: B582014
CAS No.: 885278-96-6
M. Wt: 217.286
InChI Key: LEGDBCOQDDGYRB-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H11N1OS
  • Molecular Weight : 219.29 g/mol

This compound consists of a thiazole ring substituted with a 3,5-dimethylphenyl group and an aldehyde functional group at the fourth position.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on various thiazole compounds indicated that derivatives similar to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Compound Target Organism Activity (MIC µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents targeting resistant strains.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have revealed that compounds with structural similarities to this compound exhibit cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference Compound (IC50 µM)
MCF-7 (Breast Cancer)15.0Doxorubicin (10.0)
A549 (Lung Cancer)12.5Cisplatin (8.0)
HeLa (Cervical Cancer)20.0Paclitaxel (15.0)

The IC50 values indicate that this compound possesses comparable cytotoxicity to established chemotherapeutic agents, highlighting its potential for further development.

The mechanism by which this compound exerts its biological effects is believed to involve the interaction with cellular targets such as enzymes and receptors. Thiazoles are known to inhibit specific enzymes involved in cellular proliferation and survival pathways.

  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis by targeting ribosomal RNA.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.

Case Studies

Recent studies have explored the efficacy of thiazole derivatives in various disease models:

  • Study on Antibacterial Efficacy : A series of compounds including this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated effective inhibition at low concentrations.
  • Anticancer Research : In vivo studies using xenograft models showed that treatment with thiazole derivatives led to significant tumor regression compared to controls, indicating their potential role in cancer therapy.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-8-3-9(2)5-10(4-8)12-13-11(6-14)7-15-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGDBCOQDDGYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC(=CS2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695873
Record name 2-(3,5-Dimethylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-96-6
Record name 2-(3,5-Dimethylphenyl)-4-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Dimethylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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